2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 5-position and a nitro group at the 3-position of the pyrazole ring, with an acetamide group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of 5-methylpyrazole followed by acylation. One common method includes the following steps:
Nitration: 5-Methylpyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Acylation: The resulting 5-methyl-3-nitropyrazole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Cyclization Conditions: Acidic or basic conditions, elevated temperatures.
Major Products Formed
Reduction: 2-(5-Methyl-3-aminopyrazolyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Cyclization: Heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-aminopyrazolyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(5-Methyl-3-nitropyrazolyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
2-(5-Methyl-3-nitropyrazolyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an acetamide group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJMJQLOQOFXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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